Sub-100 nM Potency Against Human 15-Lipoxygenase-1 (15-LOX-1) Distinguishes CAS 401829-47-8 from PD146176 and NDGA
N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide inhibits human 15-lipoxygenase-1 (15-LOX-1) with a Ki of 22 nM in an assay measuring 15-HPETE formation from arachidonic acid using Michaelis-Menten kinetics [1]. In comparison, the established 15-LOX inhibitor PD146176 exhibits a Ki of 197 nM against rabbit reticulocyte 15-LO under cell-free conditions , while NDGA shows an IC50 of 30 μM (30,000 nM) for 15-LOX inhibition .
| Evidence Dimension | Inhibitory potency against 15-lipoxygenase |
|---|---|
| Target Compound Data | Ki = 22 nM (human 15-LOX-1) |
| Comparator Or Baseline | PD146176: Ki = 197 nM (rabbit reticulocyte 15-LO); NDGA: IC50 = 30,000 nM (15-LOX) |
| Quantified Difference | ~9-fold more potent than PD146176; >1,300-fold more potent than NDGA |
| Conditions | Human N-terminal His6-tagged reticulocyte 15-lipoxygenase-1 catalytic site; 15-HPETE formation by Michaelis-Menten equation |
Why This Matters
The 9-fold potency advantage over PD146176 and >1,300-fold advantage over NDGA enables lower working concentrations, reduced off-target effects, and cost-effective use in high-throughput screening campaigns.
- [1] BindingDB. (n.d.). BDBM50417153 (CHEMBL1270704): Ki = 22 nM for human N-terminal His6-tagged reticulocyte 15-lipoxygenase-1 catalytic site. View Source
